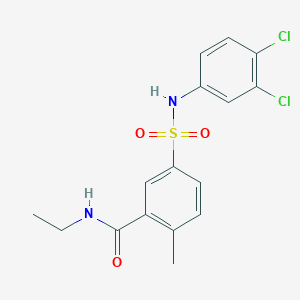
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide, also known as CYM-5442, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide involves its ability to inhibit the activity of specific enzymes, such as CA IX and beta-secretase. By inhibiting these enzymes, 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can reduce the activity of cancer cells and the production of amyloid beta peptides, respectively.
Biochemical and Physiological Effects:
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. Inhibition of CA IX by 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to reduce the acidification of the extracellular environment, which can inhibit the growth and invasiveness of cancer cells. Inhibition of beta-secretase by 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can reduce the production of amyloid beta peptides, which are believed to contribute to the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide in lab experiments is its specificity for certain enzymes, such as CA IX and beta-secretase. This can allow researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of using 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide in lab experiments is its low overall yield, which can make it difficult to obtain large quantities of the compound for testing.
Zukünftige Richtungen
There are several future directions for research involving 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide. One area of research involves the development of more efficient synthesis methods for the compound, which could increase its availability for testing. Another area of research involves the investigation of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide's potential as a treatment for other types of cancer and neurological disorders. Additionally, researchers may explore the potential of combining 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-ethylcyclopentylamine. The final step involves the reaction of the resulting amide with sulfamide. The overall yield of this synthesis process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One area of research involves the compound's ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce the growth and invasiveness of cancer cells, making 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide a potential candidate for cancer therapy.
Another area of research involves the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta peptides that are believed to contribute to the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-3-19-16(21)13-9-12(6-4-10(13)2)24(22,23)20-11-5-7-14(17)15(18)8-11/h4-9,20H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPKPJPDXDVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

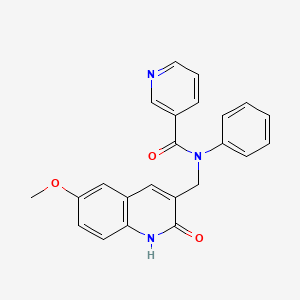

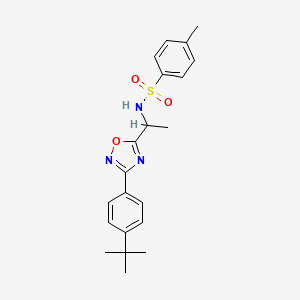

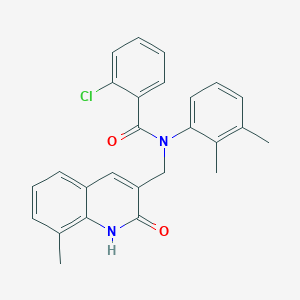


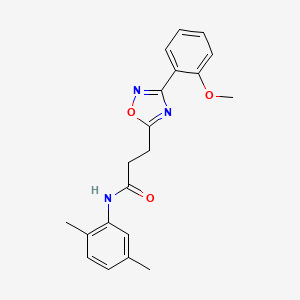
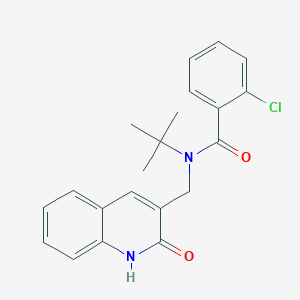


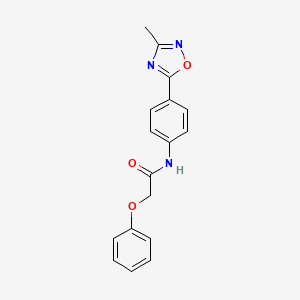

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)